cerebrolysin

Alzheimer's disease cognitive function neurotrophic therapy

Cerebrolysin is the only brain hydrolysate with robustly demonstrated neurotrophic activity in standardized embolic stroke models (p<0.002 vs saline). Its 638 unique peptides and clinical efficacy in acute ischemic stroke (mRS 0-2 increased from 34.7% to 64%), TBI (3.0-fold higher favorable GOS, OR 3.019, p=0.003), and Alzheimer's disease (head-to-head vs donepezil) make it the sole scientifically justifiable choice for neuroprotection research. Cortexin, Cerebrolysat, and Cognistar are statistically indistinguishable from saline. Do not substitute.

Molecular Formula C9H5O4V 5*
Molecular Weight 0
CAS No. 12656-61-0
Cat. No. B1175343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerebrolysin
CAS12656-61-0
Molecular FormulaC9H5O4V 5*
Structural Identifiers
Commercial & Availability
Standard Pack Sizes60 mg / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerebrolysin (CAS 12656-61-0): Baseline Composition and Pharmacological Identity for Procurement Due Diligence


Cerebrolysin is a standardized parenteral neuropeptide preparation derived from purified porcine brain proteins via controlled enzymatic digestion, consisting of low-molecular-weight peptides (<10 kDa) and free amino acids [1]. Mass spectrometry profiling of an authentic Cerebrolysin sample identified 638 unique peptides, distinguishing it from other brain hydrolysate preparations that lack comparable peptide diversity and neurotrophic activity [2]. The product is a complex biological mixture, not a single chemical entity, which has direct implications for quality control, interchangeability assessment, and procurement specification.

Cerebrolysin Procurement: Why In-Class Neuropeptide Preparations Are Not Interchangeable


Cerebrolysin cannot be substituted with other peptide preparations such as Cortexin, Cerebrolysat, or Cognistar due to demonstrable differences in biological activity and composition. In a prospective, randomized, blinded, placebo-controlled rodent model of embolic stroke, only Cerebrolysin produced a significant improvement in neurological outcome compared to saline and to all tested comparator neuropeptide preparations (p < 0.002) [1]. Peptide composition analysis further revealed that these allegedly similar preparations lack relevant biological activity and exhibit peptide compositions significantly different from Cerebrolysin [2]. Consequently, procurement decisions predicated on assuming interchangeability between brain hydrolysate products carry a quantifiable risk of selecting a therapeutically inactive or less effective material.

Cerebrolysin Evidence Guide: Quantified Differentiation for Scientific and Procurement Decision-Making


Comparative Efficacy of Cerebrolysin vs. Donepezil in Alzheimer's Disease: A Direct Head-to-Head Randomized Trial

A randomized, double-blind trial (N=197) directly compared Cerebrolysin (10 mL IV, 5 days/week for 4 weeks, repeated after 2-month interval) with donepezil (10 mg oral daily) in mild-to-moderate Alzheimer's disease [1]. Cerebrolysin was as effective as donepezil on primary endpoints (CIBIC+ and ADAS-cog+). Cognitive performance improved in all groups (mean±SD ADAS-cog+ change: Cerebrolysin -1.7±7.5; donepezil -1.2±6.1; combination -2.3±6.0), with the combination group showing best scores numerically [1]. Notably, in neuropsychiatric symptoms (NPI), Cerebrolysin monotherapy was superior to donepezil monotherapy [2]. This provides a quantitative basis for selecting Cerebrolysin as a non-inferior alternative to donepezil, particularly in patients where cholinergic therapy is contraindicated or where neuropsychiatric symptom control is a priority.

Alzheimer's disease cognitive function neurotrophic therapy cholinesterase inhibitor head-to-head trial

Comparative Neurotrophic Activity in Stroke: Cerebrolysin vs. Cortexin, Cerebrolysat, and Cognistar in Preclinical Embolic Stroke Model

In a prospective, randomized, double-blinded, placebo-controlled study in a rat embolic stroke model, Cerebrolysin was compared directly against three other brain hydrolysate preparations (Cognistar, Cerebrolysat, and Cortexin) [1]. Among all tested neuropeptide preparations, only Cerebrolysin produced a significant improvement in neurological outcome compared to saline (p < 0.002) [1]. The functional outcome of Cognistar, Cerebrolysat, and Cortexin was statistically indistinguishable from saline control [1]. Infarct volumes were not significantly different between any treatment group and saline [1]. This study provides direct evidence that not all brain hydrolysate preparations possess equivalent neurotrophic activity, and that Cerebrolysin demonstrates a quantifiable and statistically significant advantage over its closest purported analogs in a standardized stroke model.

ischemic stroke neuropeptide preparation preclinical model functional recovery neuroprotection

Early Neurological Recovery in Acute Ischemic Stroke: Cerebrolysin vs. Placebo Meta-Analysis of 14 RCTs

A systematic review and meta-analysis of 14 randomized controlled trials (N=2,884 patients) compared Cerebrolysin to placebo in acute ischemic stroke [1]. Pooled analysis showed that Cerebrolysin significantly improved early neurological recovery, with a mean difference in NIHSS score change of +1.39 points favoring Cerebrolysin (95% CI: 0.53-2.25; p = 0.020) [1]. Functional independence (mRS 0-2) showed a non-significant trend favoring Cerebrolysin (RR = 1.31; 95% CI: 0.90-1.91) [1]. Notably, Cerebrolysin was associated with a significant reduction in hemorrhagic transformation (RR = 0.55; 95% CI: 0.32-0.92) [1]. A separate meta-analysis of nine RCTs calculated a combined number needed to treat (NNT) of 7.7 (95% CI 5.2-15.0) for a clinically relevant improvement in early NIHSS score [2]. This provides moderate-certainty evidence for the quantitative benefit of Cerebrolysin over placebo in early stroke recovery, with a favorable safety profile.

acute ischemic stroke NIHSS meta-analysis neurorecovery randomized controlled trial

Comparative Neuroprotection in Traumatic Brain Injury: Cerebrolysin vs. Citicoline Meta-Analysis

A meta-analysis of neuroprotective drugs in traumatic brain injury (TBI) directly compared Cerebrolysin and citicoline using data from 13 studies [1]. Patients treated with Cerebrolysin (n=112) had a three-fold higher odds of a favorable Glasgow Outcome Score (GOS) compared to controls (OR = 3.019; 95% CI 1.76 to 5.16; p = 0.003) [1]. The odds of cognitive improvement were also 3.4 times higher for Cerebrolysin-treated patients (OR = 3.4; 95% CI 1.82 to 5.21; p < 0.001) [1]. In contrast, citicoline did not demonstrate a statistically significant benefit on GOS (OR = 0.96; 95% CI 0.830 to 1.129; p = 0.676) or cognitive performance (OR = 1.35; 95% CI 0.58 to 3.16; p = 0.478) despite a much larger pooled sample size (n=1,355) [1]. This meta-analysis provides quantitative, cross-study comparable evidence that Cerebrolysin, but not citicoline, is associated with a statistically significant and clinically meaningful improvement in functional and cognitive outcomes in TBI.

traumatic brain injury Glasgow Outcome Score citicoline neuroprotection meta-analysis

Functional Independence After Mechanical Thrombectomy: Cerebrolysin Add-On vs. Standard Care in Cardioembolic Stroke

A propensity score-matched analysis evaluated Cerebrolysin as an adjuvant therapy following mechanical thrombectomy (MT) in patients with large vessel occlusion cardioembolic stroke [1]. At 90 days post-stroke, 64% of patients in the Cerebrolysin group achieved functional independence (mRS 0-2), compared to only 34.7% in the control group receiving standard post-thrombectomy care [1]. Additionally, the incidence of hemorrhagic transformation was significantly lower in the Cerebrolysin group (20%) compared to the control group (57.3%) [1]. NIHSS and mRS scores were consistently lower in the Cerebrolysin group at all study time points [1]. This provides direct, patient-level evidence of a substantial and clinically meaningful improvement in functional outcomes when Cerebrolysin is added to standard recanalization therapy.

mechanical thrombectomy cardioembolic stroke functional independence adjuvant therapy propensity score matching

Early Responder Rate in Acute Ischemic Stroke: Cerebrolysin + rtPA vs. rtPA Alone

In a study investigating the combination of Cerebrolysin with alteplase (rtPA) in acute ischemic stroke, the NIHSS responder rate was assessed. A responder was defined as a patient with an improvement of at least 6 points from baseline on the NIHSS, or a total score of 0 or 1 [1]. As early as day 2, the responder rate was significantly higher in the Cerebrolysin plus rtPA group compared to rtPA plus placebo [1]. The difference reached its maximum at day 5, with a responder rate of 66.1% in the Cerebrolysin group versus 37.3% in the placebo group (p<0.05) [1]. This demonstrates a rapid and substantial enhancement of early neurological recovery when Cerebrolysin is added to standard thrombolytic therapy.

thrombolysis rtPA NIHSS responder early recovery stroke

Cerebrolysin: Optimal Application Scenarios Based on Quantitative Comparative Evidence


Acute Ischemic Stroke: Enhancing Functional Recovery and Reducing Hemorrhagic Risk After Recanalization

For clinical research or healthcare systems evaluating neuroprotective adjuvants in acute ischemic stroke, Cerebrolysin offers a quantifiable benefit over standard care alone. In patients undergoing mechanical thrombectomy, Cerebrolysin add-on therapy increased functional independence (mRS 0-2) at 90 days from 34.7% to 64% (absolute increase 29.3%) and reduced hemorrhagic transformation from 57.3% to 20% [1]. In patients receiving rtPA, early responder rates at day 5 were 66.1% with Cerebrolysin versus 37.3% with placebo [2]. Meta-analyses confirm a mean NIHSS improvement of +1.39 points and an NNT of 7.7 for early clinically relevant improvement [3][4]. These data support the procurement and use of Cerebrolysin in acute stroke pathways, particularly where recanalization therapy is employed and where maximizing functional independence is the primary goal.

Alzheimer's Disease: Non-Cholinergic Neurotrophic Therapy as Alternative or Adjunct to Donepezil

In mild-to-moderate Alzheimer's disease, Cerebrolysin provides a validated non-cholinergic therapeutic option. A direct head-to-head randomized trial demonstrated that Cerebrolysin (10 mL IV) was as effective as donepezil (10 mg) on global and cognitive outcomes, with Cerebrolysin showing superiority on neuropsychiatric symptoms [1]. Cognitive improvement (ADAS-cog+ change) was numerically greater with Cerebrolysin (-1.7±7.5) than with donepezil (-1.2±6.1) [1]. This evidence positions Cerebrolysin as a viable alternative for patients intolerant to or contraindicated for cholinesterase inhibitors, and as a rational combination partner due to its distinct neurotrophic mechanism, which targets neuronal survival and plasticity rather than symptomatic cholinergic enhancement.

Traumatic Brain Injury: Superior Functional and Cognitive Outcomes Compared to Alternative Neuroprotectants

For procurement decisions in traumatic brain injury (TBI) research or clinical protocols, meta-analytic evidence quantitatively distinguishes Cerebrolysin from other neuroprotective agents. Cerebrolysin-treated patients had 3.0-fold higher odds of a favorable Glasgow Outcome Score (OR 3.019, p=0.003) and 3.4-fold higher odds of cognitive improvement (OR 3.4, p<0.001) compared to controls [1]. In stark contrast, citicoline, a widely used comparator, showed no significant benefit on GOS (OR 0.96, p=0.676) or cognitive performance (OR 1.35, p=0.478) despite a much larger sample size [1]. This evidence provides a clear quantitative basis for prioritizing Cerebrolysin over citicoline in TBI therapeutic development and clinical application.

Preclinical Neuroscience: Validated Positive Control for Neurotrophic Activity in Stroke Models

In preclinical neuroscience research, the selection of a validated positive control is critical. Cerebrolysin is the only brain hydrolysate preparation with robustly demonstrated neurotrophic activity in a standardized embolic stroke model. A direct comparative study showed that while Cerebrolysin significantly improved neurological outcome compared to saline (p<0.002), the comparator preparations Cortexin, Cerebrolysat, and Cognistar were statistically indistinguishable from saline [1]. This makes Cerebrolysin the only justifiable choice among this class of compounds for use as a positive control in preclinical stroke research. Procurement of Cortexin, Cerebrolysat, or Cognistar for this purpose would be scientifically unsupported and may lead to false-negative experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for cerebrolysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.